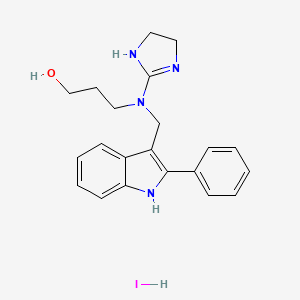
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic compound with a unique structure that combines elements of imidazole and indole. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide involves multiple steps. The synthetic route typically starts with the preparation of the imidazole and indole derivatives, which are then coupled through a series of reactions to form the final product. The reaction conditions often require specific catalysts and solvents to ensure the desired yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide can be compared with other similar compounds, such as:
1-Propanol, 3-(N-(2-imidazolin-2-yl)-N-(2-methyl-3-indolylmethyl)amino)-, hydriodide: This compound has a similar structure but differs in the substitution pattern on the indole ring.
Other imidazole-indole derivatives: These compounds share the core imidazole and indole structures but differ in their specific functional groups and substitutions.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties .
Propriétés
Numéro CAS |
77587-77-0 |
|---|---|
Formule moléculaire |
C21H25IN4O |
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
3-[4,5-dihydro-1H-imidazol-2-yl-[(2-phenyl-1H-indol-3-yl)methyl]amino]propan-1-ol;hydroiodide |
InChI |
InChI=1S/C21H24N4O.HI/c26-14-6-13-25(21-22-11-12-23-21)15-18-17-9-4-5-10-19(17)24-20(18)16-7-2-1-3-8-16;/h1-5,7-10,24,26H,6,11-15H2,(H,22,23);1H |
Clé InChI |
IXGKSZWGEXIHRE-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)N(CCCO)CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)
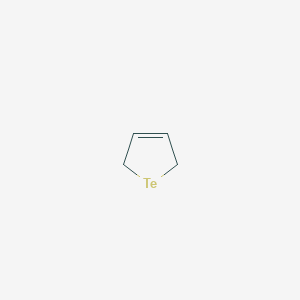


![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)



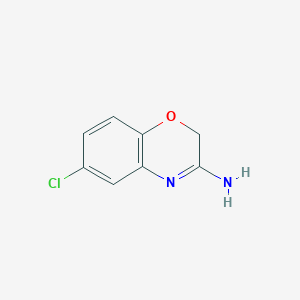
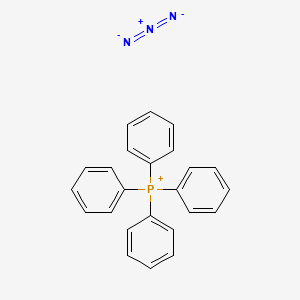
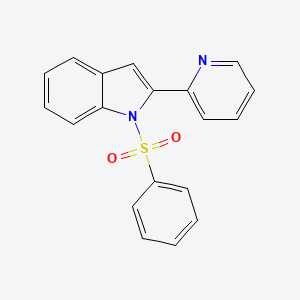

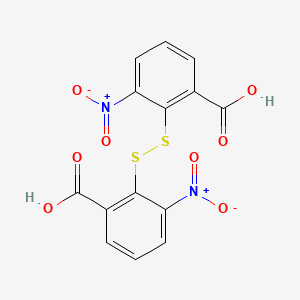
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
